2-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Description
2-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C26H35N3O2 and its molecular weight is 421.585. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
The chemical complexity of the specified acetamide derivative suggests its potential utility in medicinal chemistry. For instance, the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives through Lewis acid-catalyzed reactions showcases the compound's relevance in generating novel pharmacophores (Lu & Shi, 2007). These derivatives are key scaffolds in drug discovery, contributing to the development of new therapeutic agents with potential activity against various diseases. Such synthetic methodologies underscore the importance of the compound in exploring new chemical entities for drug development.
Insecticidal and Agricultural Research
Compounds structurally related to the specified acetamide derivative have shown significant insecticidal activities. A study by Bakhite et al. (2014) introduced pyridine derivatives with pronounced toxicity against cowpea aphid, highlighting the compound's potential application in developing new insecticides (Bakhite et al., 2014). These findings are crucial for agricultural research, offering a pathway to safer and more effective pest control solutions that could enhance crop protection and yield.
Environmental and Chemical Safety Studies
The comparative metabolism study of chloroacetamide herbicides in human and rat liver microsomes by Coleman et al. (2000) provides insights into the environmental and safety aspects of chemicals related to the specified acetamide derivative (Coleman et al., 2000). Understanding the metabolic pathways and potential toxicological impacts of structurally similar compounds is essential for assessing environmental risks and ensuring chemical safety.
Advanced Materials and Chemical Sensing
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, such as the study by Karmakar et al. (2007), hints at the potential of the specified acetamide derivative in the development of new materials or chemical sensors (Karmakar et al., 2007). These compounds' unique structural features could lead to applications in detecting specific ions or molecules, contributing to advancements in chemical sensing technologies.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-3-31-23-11-8-20(9-12-23)17-26(30)27-19-25(29-15-4-5-16-29)22-10-13-24-21(18-22)7-6-14-28(24)2/h8-13,18,25H,3-7,14-17,19H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFCIHAXOIITPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.